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Abstract

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase
(ACLY). ACLY is a crucial cytosolic enzyme that links cellular energy metabolism from
carbohydrates to the biosynthesis of fatty acids and cholesterol. By catalyzing the conversion
of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, ACLY provides the primary
source of acetyl-CoA for these anabolic pathways. Inhibition of ACLY by BMS-303141 has
demonstrated significant effects on lipid metabolism, cellular proliferation, and inflammatory
signaling, making it a valuable tool for research and a potential therapeutic agent for metabolic
diseases and cancer. This technical guide provides a comprehensive overview of BMS-
303141, including its mechanism of action, quantitative efficacy, detailed experimental
protocols, and its impact on key signaling pathways.

Core Mechanism of Action

BMS-303141 acts as a direct inhibitor of ATP-citrate lyase.[1][2][3][4] This inhibition reduces the
intracellular pool of acetyl-CoA, a fundamental building block for the de novo synthesis of fatty
acids and cholesterol.[1][5][6] The reduction in acetyl-CoA levels also impacts other cellular
processes that rely on this metabolite, such as histone acetylation, thereby linking metabolic
status to epigenetic regulation.[6][7][8]
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Quantitative Efficacy and Physicochemical

Properties

The inhibitory activity and physicochemical properties of BMS-303141 are summarized in the

tables below.

Table 1: In Vitro Efficacy of BMS-303141

Parameter Value Cell Line/System Reference
Human recombinant

IC50 (ACLY) 0.13 pM [2][3][4]
ACL

IC50 (Lipid Synthesis) 8 uM HepG2 cells [21[31[4]

o No cytotoxicity up to N
Cytotoxicity Not specified [2][3]
50 uM
Table 2: In Vivo Efficacy of BMS-303141
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Animal Model

Dosage Duration

Effects Reference

High-fat fed mice

10 or 100
mg/kg/day (in
diet)

34 days

~20-30%
reduction in
plasma
cholesterol and
triglycerides;
~30-50%
reduction in [319]
fasting plasma
glucose; gradual
inhibition of
weight gain and
reduced

adiposity.

db/db mice

50 mg/kg/day

30 days
(oral)

Reduced serum
lipids;
downregulated
renal lipogenic
enzymes (ACC,
FAS, HMGCR);

alleviated ectopic

[1](6][10]

lipid
accumulation
and inflammation

in the kidneys.

HepG2 cell

xenograft mice

5 mg/kg/da
S 8 days
(oral)

Inhibited tumor
growth.
Combination with
sorafenib
— (1]
significantly
reduced tumor
volume and

weight.

Table 3: Physicochemical Properties of BMS-303141
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Property Value Reference
Molecular Weight 424.3 g/mol [2]
Formula C19H15CI2NO4S [2]
CAS Number 943962-47-8 [2]
Solubility Soluble to 19 mM in DMSO 2]
and 50 mM in ethanol
Oral Bioavailability 55% [3]
Half-life 2.1 hours [3]

Key Signhaling Pathways

The inhibition of ACLY by BMS-303141 impacts several critical signaling pathways.
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Figure 1. Central Role of ACLY in Metabolism and its Inhibition by BMS-303141.
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Experimental Protocols

Detailed methodologies for key experiments involving BMS-303141 are provided below.

In Vitro ACLY Inhibition Assay

This protocol is adapted from methods used to determine the IC50 of ACLY inhibitors.[11][12]
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Prepare Reagents:
- Recombinant human ACLY
- ATP, Citrate, CoA
- BMS-303141 dilutions
- ADP-Glo™ Kinase Assay reagents

:

Incubate ACLY with
varying concentrations
of BMS-303141

Initiate reaction by
adding ATP, Citrate, and CoA

Incubate at 37°C

Stop reaction and
detect ADP production
using ADP-Glo™ assay

Measure luminescence

:

Calculate IC50 value

Click to download full resolution via product page

Figure 2. Workflow for In Vitro ACLY Inhibition Assay.
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Protocol:

o Reagent Preparation: Prepare a reaction buffer containing Tris-HCI, MgCI2, and DTT.
Prepare stock solutions of ATP, citrate, CoA, and recombinant human ACLY enzyme.
Prepare serial dilutions of BMS-303141 in DMSO.

e Enzyme and Inhibitor Incubation: In a 96-well plate, add the ACLY enzyme and varying
concentrations of BMS-303141. Incubate for a short period at room temperature to allow for
inhibitor binding.

o Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP, citrate, and
CoA to each well.

o Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

o ADP Detection: Stop the reaction and measure the amount of ADP produced using a
commercial kit such as the ADP-Glo™ Kinase Assay. This assay involves a two-step
process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete
the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP,
which is then used in a luciferase/luciferin reaction to produce light.

o Data Analysis: Measure the luminescence using a plate reader. The amount of light
produced is proportional to the ADP concentration and thus to the ACLY activity. Plot the
enzyme activity against the inhibitor concentration and fit the data to a dose-response curve
to determine the 1C50 value.

Cell-Based Lipid Synthesis Assay

This protocol is based on studies evaluating the effect of BMS-303141 on lipid synthesis in
HepG2 cells.[3]

Protocol:
o Cell Culture: Culture HepG2 cells in appropriate media until they reach a suitable confluency.

e Compound Treatment: Treat the cells with varying concentrations of BMS-303141 for a
specified duration (e.g., 24 hours).
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o Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetate, to the culture medium
and incubate for a few hours to allow for its incorporation into newly synthesized lipids.

 Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a solvent
mixture like hexane/isopropanol.

» Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a
scintillation counter.

o Data Analysis: Normalize the radioactivity counts to the total protein content in each sample.
Calculate the percentage of inhibition of lipid synthesis for each concentration of BMS-
303141 and determine the IC50 value.

In Vivo Mouse Xenograft Study

This protocol is a generalized representation of the in vivo studies performed with BMS-
303141.[1][13]
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Figure 3. Workflow for a Mouse Xenograft Study.
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Protocol:

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

o Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 107
HepG2 cells) into the flank of each mouse.[1]

e Tumor Growth and Grouping: Allow the tumors to grow to a predetermined size (e.g., 100
mm3).[1][13] Randomly assign the mice into different treatment groups (e.g., vehicle control,
BMS-303141, sorafenib, combination therapy).[1]

e Drug Administration: Administer BMS-303141 orally at the desired dose (e.g., 5 mg/kg/day)
for the specified duration of the study (e.g., 8 days).[1]

» Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at
regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

« Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
Measure the final tumor weight and perform further analyses such as histology (e.g., Ki-67
staining for proliferation) and western blotting for target proteins.[1]

Conclusion

BMS-303141 is a well-characterized and potent inhibitor of ATP-citrate lyase. Its ability to
modulate lipid metabolism and related signaling pathways has been demonstrated in a variety
of in vitro and in vivo models. The data and protocols presented in this guide provide a solid
foundation for researchers and drug development professionals interested in utilizing BMS-
303141 as a tool to investigate the roles of ACLY in health and disease, and as a lead
compound for the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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